1,2-Oxazol-3-OL
Overview
Description
1,2-Oxazol-3-OL, also known as this compound, is a useful research compound. Its molecular formula is C3H3NO2 and its molecular weight is 85.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Synthesis and Chemical Properties
- 1,2-Oxazol-3-OL derivatives are synthesized for various applications in medicinal, pharmaceutical, and material sciences due to their distinct properties (Shinde et al., 2022).
- These compounds exhibit fluorescent properties, absorbing and emitting light within specific wavelengths, making them useful in studies requiring fluorescence (Phatangare et al., 2013).
- Catalyst-free methods for synthesizing oxazol-2(3H)-ones, a derivative of this compound, have been developed, which are important in organic synthesis and drug development (Song et al., 2021).
2. Biological Activities
- Oxazole-based compounds, including this compound derivatives, have a wide spectrum of biological activities, drawing attention for their therapeutic potentials in medical applications (Kakkar & Narasimhan, 2019).
- This compound derivatives show promise in antibacterial and antifungal activities, suggesting potential applications in antimicrobial drug development (Chiacchio et al., 2020).
3. Material Science Applications
- Oxazole compounds are utilized in material sciences for their electro-optical and charge transport properties, making them suitable for applications in organic electronics, such as light-emitting diodes and thin-film transistors (Irfan et al., 2018).
- The unique structural features of this compound derivatives enable diverse interactions in various enzymes and receptors, making them relevant in the discovery of new drugs (Zhang et al., 2018).
Mechanism of Action
Target of Action
Oxazole derivatives have been found to interact with various enzymes and receptors via numerous non-covalent interactions . For instance, some oxazole derivatives have shown affinity towards the A2A receptor and the MPS1 enzyme , which are crucial in various biological processes.
Mode of Action
Oxazole derivatives are known to interact with their targets, leading to changes in biological responses . The interaction often involves non-covalent binding with biological systems . The specific changes resulting from these interactions would depend on the particular target and the substitution pattern in the oxazole derivatives .
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological actions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . These suggest that oxazole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic characteristics of oxazole derivatives can be influenced by their substitution patterns . These properties would impact the bioavailability of the compound, determining its effectiveness in exerting its biological effects.
Result of Action
Given the wide range of biological activities associated with oxazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects depending on its specific targets and mode of action.
Future Directions
Oxazole and its derivatives, including 1,2-Oxazol-3-OL, have been increasingly relevant in the area of medicinal chemistry . They have been used in the development of novel compounds with favorable biological activities . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
Biochemical Analysis
Biochemical Properties
1,2-Oxazol-3-OL plays a pivotal role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the substitution pattern in this compound derivatives
Cellular Effects
Oxazole-based molecules, which include this compound, have been shown to exhibit a broad range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that oxazole-based molecules can bind with various receptors and enzymes in biological systems through numerous non-covalent interactions These interactions could potentially lead to enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that oxazole-based molecules can readily bind with various enzymes and receptors in biological systems .
Properties
IUPAC Name |
1,2-oxazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2/c5-3-1-2-6-4-3/h1-2H,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOSTELFLYZQCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CONC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5777-20-8 | |
Record name | 1,2-oxazol-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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